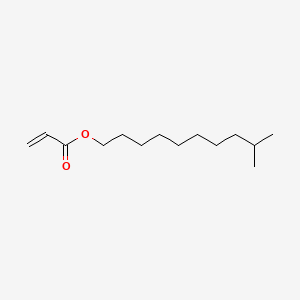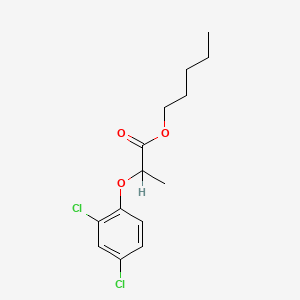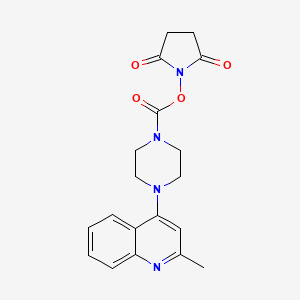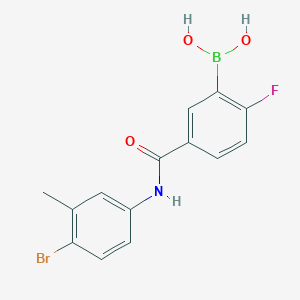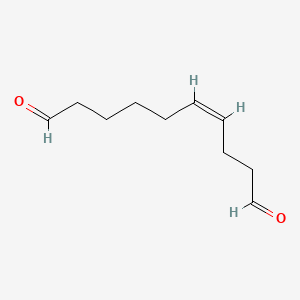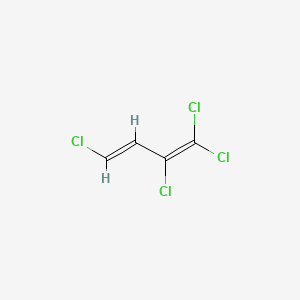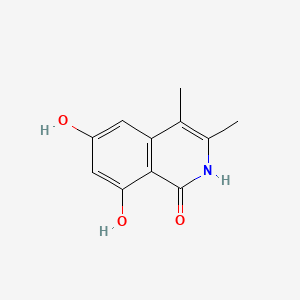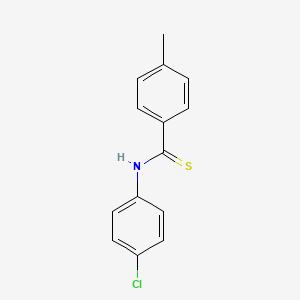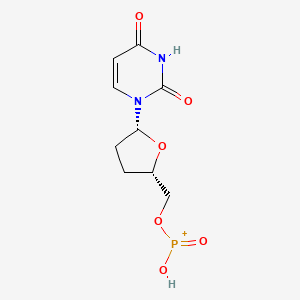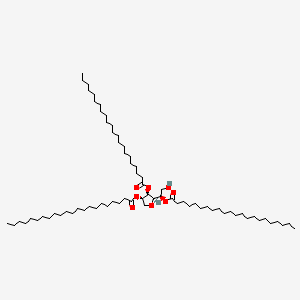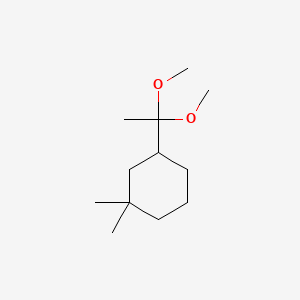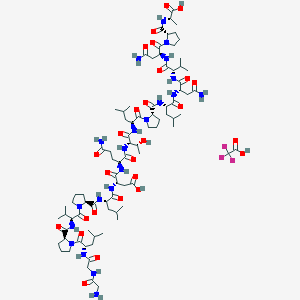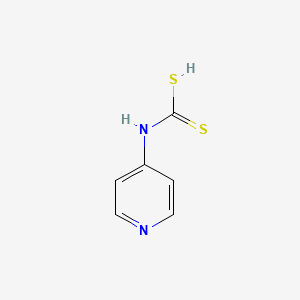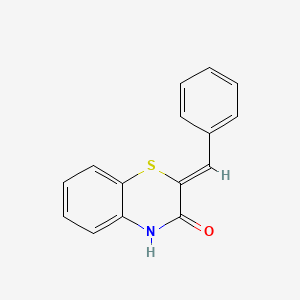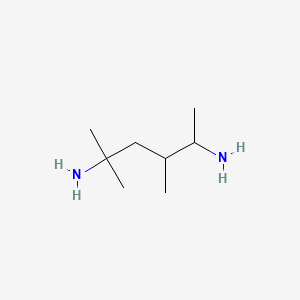
2,4-Dimethylhexane-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylhexane-2,5-diamine is an organic compound with the molecular formula C8H20N2. It is a type of diamine, which means it contains two amine groups (-NH2). This compound is known for its stability and solubility in water, making it useful in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylhexane-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylhexane with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the diamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities .
化学反応の分析
Types of Reactions
2,4-Dimethylhexane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles
Reduction: Formation of primary amines
Substitution: Formation of halogenated or alkylated derivatives
科学的研究の応用
作用機序
The mechanism of action of 2,4-dimethylhexane-2,5-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,5-Dimethylhexane-2,5-diamine
- 2,4-Dimethylhexane-1,6-diamine
- 2,3-Dimethylhexane-2,5-diamine
Uniqueness
2,4-Dimethylhexane-2,5-diamine is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and solubility in water, making it more suitable for certain industrial and research applications .
特性
CAS番号 |
94138-89-3 |
|---|---|
分子式 |
C8H20N2 |
分子量 |
144.26 g/mol |
IUPAC名 |
2,4-dimethylhexane-2,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-6(7(2)9)5-8(3,4)10/h6-7H,5,9-10H2,1-4H3 |
InChIキー |
HPQKNNWENQFDLP-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)N)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


